molecular formula C11H6ClNO3S B014516 4-Chloro-3-nitrophenyl 2-thienyl ketone CAS No. 31431-18-2

4-Chloro-3-nitrophenyl 2-thienyl ketone

Cat. No.: B014516
CAS No.: 31431-18-2
M. Wt: 267.69 g/mol
InChI Key: OELFHUHQZUESIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is characterized by the presence of both a chloro and nitro group on a phenyl ring, as well as a thienyl group attached to a ketone functional group.

Preparation Methods

The synthesis of 4-Chloro-3-nitrophenyl 2-thienyl ketone typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 2-thiophenecarboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ketone.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at reflux to ensure complete reaction.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Chloro-3-nitrophenyl 2-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reagents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include amino derivatives, substituted phenyl ketones, and carboxylic acids.

Scientific Research Applications

4-Chloro-3-nitrophenyl 2-thienyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrophenyl 2-thienyl ketone involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups allows for specific binding interactions, while the thienyl ketone moiety can participate in various chemical transformations. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

4-Chloro-3-nitrophenyl 2-thienyl ketone can be compared with similar compounds such as:

    4-Chloro-3-nitrophenyl 2-furyl ketone: Similar structure but with a furan ring instead of a thiophene ring.

    4-Chloro-3-nitrophenyl 2-phenyl ketone: Similar structure but with a phenyl ring instead of a thiophene ring.

    Uniqueness: The presence of the thienyl group in this compound imparts unique electronic and steric properties, making it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-8-4-3-7(6-9(8)13(15)16)11(14)10-2-1-5-17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFHUHQZUESIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185357
Record name 4-Chloro-3-nitrophenyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31431-18-2
Record name (4-Chloro-3-nitrophenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31431-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(thiophen-2-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-nitrophenyl 2-thienyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitrophenyl 2-thienyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-CHLORO-3-NITROPHENYL)(THIOPHEN-2-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC7AQ37SLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-nitrophenyl 2-thienyl ketone
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-nitrophenyl 2-thienyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.